REACTION_CXSMILES
|
[NH4+:1].[NH3:2].[C:3](=[O:5])=[O:4].[OH2:6]>>[C:3](=[O:6])([O-:5])[O-:4].[NH4+:1].[NH4+:1].[C:3](=[O:5])([O-:4])[NH2:1].[NH4+:1].[NH2:1][C:3]([NH2:2])=[O:5] |f:4.5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
may be produced by other means such
|
Name
|
ammonium carbonate
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
ammonium carbamate
|
Type
|
product
|
Smiles
|
C(N)([O-])=O.[NH4+]
|
Name
|
urea
|
Type
|
product
|
Smiles
|
NC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH4+:1].[NH3:2].[C:3](=[O:5])=[O:4].[OH2:6]>>[C:3](=[O:6])([O-:5])[O-:4].[NH4+:1].[NH4+:1].[C:3](=[O:5])([O-:4])[NH2:1].[NH4+:1].[NH2:1][C:3]([NH2:2])=[O:5] |f:4.5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
may be produced by other means such
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)([O-])=O.[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |